

What is the chemical structure of O-Methylscopolamine?

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An In-depth Technical Guide to O-Methylscopolamine

This guide provides a comprehensive overview of **O-Methylscopolamine**, also known as Methscopolamine, tailored for researchers, scientists, and drug development professionals. It covers the molecule's chemical structure, physicochemical properties, synthesis, and mechanism of action, supported by experimental data and protocols.

Chemical Structure and Properties

O-Methylscopolamine is a quaternary ammonium derivative of scopolamine.[1] This structural modification, specifically the methylation of the nitrogen atom in the tropane ring, confers a permanent positive charge to the molecule. This charge limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to its parent compound, scopolamine. It is typically used as a bromide or nitrate salt.[2]

The chemical identity and key properties of **O-Methylscopolamine** are summarized in the table below.



Property	Data	Reference(s)
IUPAC Name	(1R,2R,4S,5S,7S)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium	[3][4]
Synonyms	Methscopolamine, N- Methylscopolamine, Hyoscine Methyl Bromide, Scopolamine Methobromide	[5][6][7]
Chemical Formula	C18H24NO4+ (Cation) C18H24BrNO4 (Bromide Salt)	[5][8]
Molecular Weight	318.39 g/mol (Cation) 398.30 g/mol (Bromide Salt)	
CAS Number	155-41-9 (Bromide Salt)	[5]
Appearance	White crystalline solid or powder	
Solubility	Freely soluble in water, slightly soluble in alcohol	[9]
Melting Point	~225°C with decomposition (Bromide Salt)	[9]

Synthesis

O-Methylscopolamine is synthesized via the N-alkylation of scopolamine. This process involves the reaction of the tertiary amine in the scopolamine molecule with a methylating agent, which results in the formation of the quaternary ammonium salt.

Experimental Protocol: Synthesis of O-Methylscopolamine Bromide



This protocol is a representative method for the synthesis of **O-Methylscopolamine** bromide from scopolamine hydrobromide.

Materials:

- Scopolamine hydrobromide
- Methyl bromide (or an alternative methylating agent like methyl iodide)
- Anhydrous solvent (e.g., acetonitrile or acetone)
- Inert gas (e.g., Nitrogen or Argon)
- Stirring apparatus and reaction vessel
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

- Preparation: Scopolamine free base is prepared from scopolamine hydrobromide by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction into an organic solvent. The solvent is then dried and evaporated to yield the free base.
- Reaction Setup: The scopolamine free base is dissolved in an anhydrous solvent within a reaction vessel under an inert atmosphere.
- Methylation: Methyl bromide is bubbled through the solution, or a molar equivalent is added.
 The reaction mixture is stirred at room temperature or with gentle heating to facilitate the quaternization of the nitrogen atom.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (scopolamine) is consumed.
- Isolation: Upon completion, the product, **O-Methylscopolamine** bromide, often precipitates from the reaction mixture as it is a salt and less soluble in the organic solvent. The precipitate is collected by filtration.



- Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield pure, crystalline **O-Methylscopolamine** bromide.
- Characterization: The final product is dried under vacuum, and its identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Mechanism of Action and Pharmacology

O-Methylscopolamine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It exhibits high affinity for all five subtypes of muscarinic receptors (M1-M5), effectively blocking the actions of the endogenous neurotransmitter, acetylcholine.

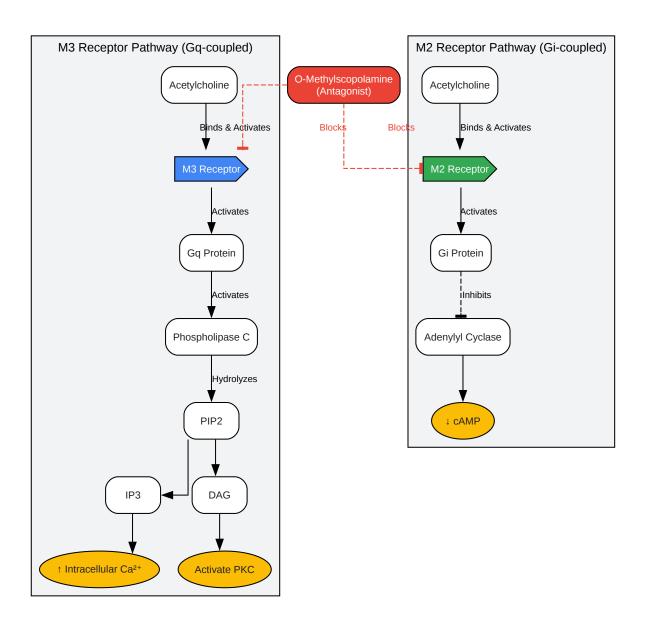
Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. Their signaling can be broadly categorized based on the G-protein they couple with:

- M1, M3, M5 Receptors: Couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
- M2, M4 Receptors: Couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

As an antagonist, **O-Methylscopolamine** binds to the orthosteric site on these receptors without activating them, thereby preventing acetylcholine from binding and initiating these downstream signaling cascades.





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Caption: Antagonistic action of **O-Methylscopolamine** on muscarinic receptor signaling pathways.



Pharmacological Data

The potency of **O-Methylscopolamine** has been quantified through various in vitro and in vivo studies.

Parameter	Receptor/Model	Value	Reference(s)
Dissociation Constant (Kd)	Muscarinic M1	0.25 nM	[5]
Muscarinic M2	0.37 nM	[5]	
Muscarinic M3	0.23 nM	[5]	_
Muscarinic M4	0.22 nM	[5]	_
Muscarinic M5	0.30 nM	[5]	_
Effective Dose (ED50)	Gastric Ulcer (rat)	0.4 μg/kg	[5]
Pupillary Reflex (rat)	3.6 μg/kg	[5]	
Effective Dose (ED200)	Pupil Diameter (rat)	1.8 μg/kg	[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize **O-Methylscopolamine**.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of **O-Methylscopolamine** for a specific muscarinic receptor subtype using radiolabeled N-methylscopolamine ([3H]-NMS).

Materials:



- Cell membranes from a cell line stably expressing a human muscarinic receptor subtype (e.g., M1, M2, M3).
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
- Unlabeled **O-Methylscopolamine** (competitor ligand).
- Atropine (for determining non-specific binding).
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Cell harvester and liquid scintillation counter.

Procedure:

- Membrane Preparation: A suspension of cell membranes is prepared and diluted in the assay buffer to a final protein concentration of approximately 10-15 μ g/well .
- Assay Setup: In a 96-well plate, add in triplicate:
 - Total Binding: Cell membranes, [3H]-NMS (at a concentration near its Kd, e.g., 0.2-1.0 nM), and assay buffer.
 - $\circ\,$ Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 $\mu\text{M}).$
 - Competitive Binding: Cell membranes, [3H]-NMS, and varying concentrations of unlabeled
 O-Methylscopolamine.
- Incubation: The plate is incubated for 120 minutes at 25-30°C to allow the binding to reach equilibrium.
- Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to



remove unbound radioligand.

- Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition assay is fitted to a one-site competition model using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Assay of Pupillary Light Reflex in Rats

This protocol is based on the methodology used to assess the antimuscarinic effects of **O-Methylscopolamine** on the eye.

Materials:

- Male Wistar rats (200-250g).
- O-Methylscopolamine bromide dissolved in saline.
- Saline solution (vehicle control).
- Pupillometer or a suitable camera with a fixed light source for measuring pupil diameter.
- Apparatus for drug administration (e.g., subcutaneous injection).

Procedure:

- Acclimatization: Animals are acclimatized to the experimental room and handling procedures for several days prior to the experiment.
- Baseline Measurement: The baseline pupil diameter and the pupillary light reflex (constriction in response to a light stimulus) are measured for each rat before any treatment.



- Drug Administration: Rats are divided into groups and administered different doses of O-Methylscopolamine or vehicle control via subcutaneous injection.
- Post-treatment Measurement: At fixed time points after drug administration (e.g., 15, 30, 60, 120 minutes), the pupil diameter and the light reflex are measured again. The light reflex is assessed by measuring the degree of pupil constriction in response to a standardized light pulse.
- Data Analysis: The change in pupil diameter and the inhibition of the pupillary light reflex are
 calculated for each dose group compared to the control group. A dose-response curve is
 generated, and the ED50 value—the dose required to produce 50% of the maximal effect—is
 determined using regression analysis.

Caption: Experimental workflow for the rat pupillary reflex assay.

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